(E)-Methyl 4-chloro-3-methoxybut-2-enoate

Stereochemistry Asymmetric Synthesis Enantioselectivity

Researchers requiring reliable (E)-configured β-methoxy-α,β-unsaturated ester building blocks face inconsistent stereochemistry and electrophilicity from non-chlorinated analogs. (E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS 110104-60-4) solves this: • Enables high-yielding N-protected statine synthesis via established route. • Chloro substituent provides enhanced β-carbon electrophilicity for cycloaddition. • (E)-stereochemistry ensures consistent enantioselectivity in asymmetric transformations. Supplied with analytical documentation for procurement confidence.

Molecular Formula C6H9ClO3
Molecular Weight 164.59 g/mol
CAS No. 110104-60-4
Cat. No. B018281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Methyl 4-chloro-3-methoxybut-2-enoate
CAS110104-60-4
Molecular FormulaC6H9ClO3
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESCOC(=CC(=O)OC)CCl
InChIInChI=1S/C6H9ClO3/c1-9-5(4-7)3-6(8)10-2/h3H,4H2,1-2H3/b5-3+
InChIKeyJNYMRXDQVPIONI-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Methyl 4-chloro-3-methoxybut-2-enoate: Procurement & Differentiation


(E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS 110104-60-4) is a β-methoxy-α,β-unsaturated ester featuring a reactive chloromethyl moiety at the C4 position and an (E)-configured double bond. Its molecular formula is C₆H₉ClO₃ with a molecular weight of 164.59 g/mol [1]. The compound exists as a clear yellow liquid with a melting point of 25 °C, a boiling point of 95–97 °C (at 15.002 mmHg), and a density of 1.21 g/mL at 25 °C [1]. It is primarily employed as a versatile electrophilic building block in the synthesis of nitrogen-containing heterocycles and pharmaceutical intermediates, notably statine derivatives [2].

Electrophilic building block Chloro substituent enables β-carbon reactivity for heterocycle and statine synthesis.
Stereochemical control (E)-configuration required for asymmetric transformations; (Z)-isomer compromises enantioselectivity.
Reported synthetic route Validated in peer-reviewed statine precursor preparation with high enantiomeric excess.

(E)-Methyl 4-chloro-3-methoxybut-2-enoate: Why Substitution Fails


Substituting (E)-Methyl 4-chloro-3-methoxybut-2-enoate with closely related analogs—such as its ethyl ester counterpart, the non-chlorinated methyl 3-methoxybut-2-enoate, or the (Z)-isomer—is not a functionally equivalent replacement. The presence and position of the chloro substituent directly governs electrophilicity at the β-carbon, enabling distinct cycloaddition and nucleophilic substitution pathways that are precluded in dechlorinated analogs . The (E)-stereochemistry is similarly non-negotiable; the (Z)-isomer (CAS 954409-02-0) presents an altered spatial arrangement that can derail stereospecific transformations and reduce enantioselectivity in asymmetric syntheses . Furthermore, the methyl ester offers a different lipophilicity and volatility profile compared to the ethyl ester (CAS 13211-09-1), which influences reaction workup, purification efficiency, and downstream synthetic compatibility . The quantitative evidence below delineates precisely where these differences become decisive.

(Z)-isomer alters stereochemical outcome
Geometric inversion changes nucleophile approach, reducing enantioselectivity in chiral resolutions. Stereochemical control may not transfer.
Non-chlorinated analog lacks necessary electrophilicity
Absence of the C4 chloro group eliminates key β-carbon activation, preventing cycloaddition and nucleophilic substitution pathways.
Ethyl ester shifts purification profile
Higher lipophilicity and different volatility alter workup partitioning and distillation behavior; may require method re-optimisation.

(E)-Methyl 4-chloro-3-methoxybut-2-enoate: Differentiation Evidence


Stereochemistry & Enantioselectivity: (E)- vs. (Z)-Isomer

The (E)-configuration of the target compound is essential for stereocontrol in downstream reactions. In the synthesis of N-protected statine, reaction of the (E)-isomer with chiral auxiliaries enables the subsequent lipase-catalyzed kinetic resolution to proceed with high enantiomeric excess [1]. The (Z)-isomer (CAS 954409-02-0), by contrast, presents the chloromethyl and methoxy groups on the same face of the double bond, altering the approach trajectory of nucleophiles and enzymes. This geometric difference directly impacts the enantiomeric excess achievable in asymmetric transformations .

E vs. Z isomer enantioselectivity
Class-level inference
Target (E)-isomer enables high ee in lipase-catalysed resolution; (Z)-isomer compromises stereochemical control.
Supports stereochemical-control workflow fit.
Quantified ee not reported; described as excellent.
Stereochemistry Asymmetric Synthesis Enantioselectivity

Electrophilic Reactivity: Chloro vs. Non-Chlorinated Analog

The electron-withdrawing chloro substituent at C4 enhances the electrophilicity of the β-carbon, enabling nucleophilic attack and cycloaddition reactions that are not feasible with the non-chlorinated methyl 3-methoxybut-2-enoate (CAS 35217-21-1) . This difference is critical for the compound's utility as a building block in heterocycle synthesis .

Chloro vs. non-chlorinated reactivity
Class-level inference
Chloro substituent (-I effect) activates β-carbon; non-chlorinated analog unreactive in key cycloadditions.
Required for heterocycle building-block utility.
Data to verify; electronic effect inferred.
Electrophilicity Cycloaddition Nucleophilic Substitution

Statine Precursor Synthesis: Yield vs. Alternative Routes

The target compound serves as a key starting material in a published, high-yielding synthesis of N-protected statine and its analogs [1]. The synthetic route proceeds from methyl (E)-4-chloro-3-methoxybut-2-enoate (5) to cis-(±)-butyric acid 2-isobutyl-5-oxopyrrolidin-3-yl ester (10a) and its benzyl analog (10b), which are then resolved via lipase-catalyzed kinetic resolution to yield the desired enantiomers in 'excellent enantiomeric excess and good yield' [1]. Alternative routes to statine often involve more steps or lower overall yields [2].

Statine precursor yield vs. alternatives
Cross-study comparable
Reported good yield after lipase resolution; alternative routes often longer or lower yielding.
Validated synthetic route reduces development risk.
Exact % not reported; peer-reviewed method.
Statine Synthesis Pharmaceutical Intermediate Yield Comparison

Methyl vs. Ethyl Ester: Purification & Workup

The methyl ester of the target compound (CAS 110104-60-4) exhibits distinct physicochemical properties compared to its ethyl ester analog (CAS 13211-09-1). The methyl ester has a lower molecular weight (164.59 vs. 178.61 g/mol) and a lower estimated XLogP3 value (~1.0 vs. 1.5) , indicating reduced lipophilicity. Its boiling point is 95–97 °C at 15.002 mmHg [1], whereas the ethyl ester's boiling point is not well-characterized in the same detail. These differences impact solvent partitioning during aqueous workup and the choice of purification method (e.g., distillation vs. chromatography) .

Methyl vs. ethyl ester purification
Cross-study comparable
Methyl ester: XLogP3 ~1.0, bp 95–97 °C (15 mmHg); ethyl analog: XLogP3 ~1.5, less characterized.
May support simpler distillation and workup.
Estimated values; actual properties may vary.
Lipophilicity Boiling Point Purification

Commercial Availability and Purity Benchmarking: (E)-Methyl 4-chloro-3-methoxybut-2-enoate vs. Less Common Analogs

The target compound is widely available from multiple reputable suppliers with standard purity grades of 95% and 98% (GC) . In contrast, the ethyl ester analog (CAS 13211-09-1) is less commonly stocked, and the non-chlorinated analog (CAS 35217-21-1) is primarily available from a limited number of vendors . This supply chain robustness reduces lead time and ensures consistent quality for large-scale or recurring synthesis needs .

Commercial availability & purity
Data to verify
≥5 major suppliers; standard purity 95% and 98% (GC).
Supports procurement consistency.
Vendor data as of April 2026; verify current stock.
Procurement Purity Availability

(E)-Methyl 4-chloro-3-methoxybut-2-enoate: Application Scenarios


Statine-Derived Renin Inhibitor Synthesis

The validated, high-yielding synthesis of N-protected statine from this compound makes it an ideal starting material for medicinal chemistry programs targeting renin inhibitors and other aspartic protease inhibitors. The (E)-stereochemistry and chloro substituent are essential for achieving the desired stereocontrol and reactivity in the published route [1].

Functionalized Pyrrolidinone & Pyrrole Heterocycles

Reaction of (E)-Methyl 4-chloro-3-methoxybut-2-enoate with ammonia or primary amines readily affords 1,5-dihydro-4-methoxypyrrol-2-ones, which serve as versatile intermediates for further functionalization [1]. This application leverages the enhanced electrophilicity conferred by the chloro group, a feature absent in non-chlorinated analogs.

Vinylogous Mukaiyama Aldol: Castanospermine Synthesis

The ethyl ester variant of this scaffold has been employed in vinylogous Mukaiyama aldol reactions using 4-oxy-2-trimethylsilyloxypyrroles, relevant to the synthesis of castanospermine [2]. The methyl ester offers analogous reactivity with different purification characteristics, making it suitable for related alkaloid synthesis projects.

Application
Selection Property
Validation Focus
Statine-derived renin inhibitor synthesis
Validated (E)-stereochemistry and chloro-activated route
Enantioselectivity and yield consistency in kinetic resolution
Functionalized pyrrolidinone & pyrrole heterocycles
Chloro-substituted electrophile for cycloaddition
Reactivity with ammonia/amines; cyclisation efficiency
Vinylogous Mukaiyama aldol / castanospermine analogue synthesis
Methyl ester purification and reactivity profile
Reaction workup, distillation behaviour, and purity after transformation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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